(4-Chloro-3-methylpyridin-2-YL)methanamine

説明

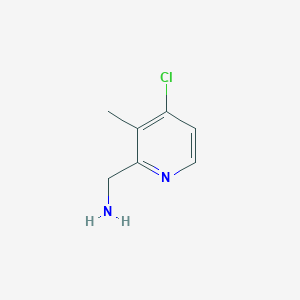

(4-Chloro-3-methylpyridin-2-YL)methanamine is a pyridine derivative featuring a chlorinated aromatic ring with a methyl substituent at the 3-position and an aminomethyl group at the 2-position. Its molecular formula is C₇H₉ClN₂, with a molecular weight of 156.61 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and reactivity.

特性

CAS番号 |

886372-09-4 |

|---|---|

分子式 |

C7H9ClN2 |

分子量 |

156.61 g/mol |

IUPAC名 |

(4-chloro-3-methylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C7H9ClN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,4,9H2,1H3 |

InChIキー |

DHBHFYXQGMWKDG-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CN=C1CN)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-methylpyridin-2-YL)methanamine typically involves the chlorination of 3-methylpyridine followed by the introduction of the methanamine group. One common method includes:

Chlorination: 3-methylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the fourth position.

Amination: The resulting 4-chloro-3-methylpyridine is then subjected to a nucleophilic substitution reaction with methanamine (methylamine) under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

化学反応の分析

Types of Reactions: (4-Chloro-3-methylpyridin-2-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the chloro group to a methyl group.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 3-methylpyridin-2-YL)methanamine.

Substitution: Hydroxy or alkoxy derivatives.

科学的研究の応用

(4-Chloro-3-methylpyridin-2-YL)methanamine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for catalysis.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.

Industrial Applications: The compound is used in the production of agrochemicals, dyes, and polymers.

作用機序

The mechanism of action of (4-Chloro-3-methylpyridin-2-YL)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloro and methanamine groups play a crucial role in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways.

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural analogs of (4-Chloro-3-methylpyridin-2-YL)methanamine, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Analyses

Electronic and Steric Effects

- Chloro vs. Methoxy Substituents: The chloro group at position 4 in this compound is electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating methoxy group in (4-Methoxy-3-methylpyridin-2-yl)methanamine. This difference impacts reactivity in substitution reactions and binding affinity to targets like adenosine receptors .

Solubility and Stability

- For instance, methoxy-substituted derivatives () may exhibit better aqueous solubility .

生物活性

(4-Chloro-3-methylpyridin-2-yl)methanamine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structure and biological activity. This compound features a pyridine ring substituted with a chlorine atom and a methylamine group, which enhances its reactivity and potential therapeutic applications. Recent studies have highlighted its interactions with specific molecular targets, particularly Polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation.

The primary biological activity of this compound is its inhibition of PLK4. This kinase is essential for proper mitotic progression, and its dysregulation is often associated with cancer. By inhibiting PLK4, this compound disrupts normal cell cycle processes, potentially leading to apoptosis in cancer cells. The compound's ability to alter downstream signaling pathways related to cell proliferation and survival underscores its potential as an anticancer agent.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Inhibition of PLK4 : The compound has been shown to bind effectively to PLK4, leading to a decrease in its activity. This interaction was confirmed through various biochemical assays that demonstrated reduced phosphorylation of PLK4 substrates in the presence of the compound.

- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer therapeutic.

- Structure-Activity Relationship (SAR) : The unique structural features of this compound contribute to its biological activity. Comparative studies with similar compounds revealed that the combination of chlorine and methylamine groups enhances its reactivity and biological efficacy compared to other pyridine derivatives.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment : A study focused on the effects of this compound on various cancer cell lines, including breast and prostate cancer. Results indicated that it induced apoptosis through the activation of caspase pathways, suggesting its utility as a lead compound for developing new anticancer drugs.

- Antimicrobial Activity : Preliminary screening for antimicrobial properties showed that derivatives of this compound exhibited moderate antibacterial activity against several strains of bacteria, highlighting its potential beyond oncology applications .

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-2-methylpyridine | Lacks amine group | Used primarily as a solvent and reagent |

| 4-Chloro-2-aminopyridine | Lacks methyl group | Known for use in pharmaceuticals |

| N-Methylpyridin-2-amine | Lacks chlorine atom | Exhibits different reactivity patterns |

| This compound | Chlorine and methylamine groups present | Potential anticancer agent |

The distinctive combination of both chlorine and methylamine groups on the pyridine ring in this compound enhances its reactivity and biological activity compared to these similar compounds, making it particularly valuable for targeted applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。